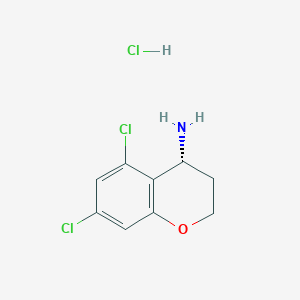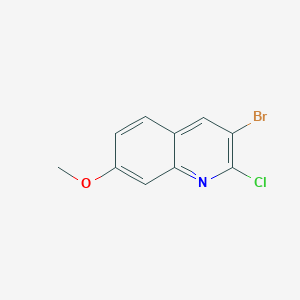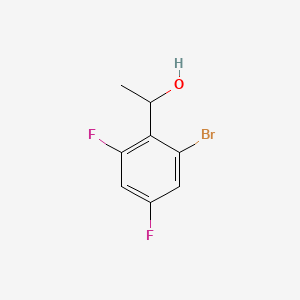
Methyl (1-hydroxy-2-methylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamate group attached to a hydroxy-substituted isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate typically involves the reaction of methyl isocyanate with 2-amino-2-methyl-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3NCO+HOCH2C(CH3)2NH2→CH3NHCOOCH2C(CH3)2OH
Industrial Production Methods
In industrial settings, the production of methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
Methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate can be compared with other similar compounds, such as:
Methyl N-(tert-butoxycarbonyl)-2-amino-2-methylpropan-1-ol: Similar structure but with a tert-butoxycarbonyl protecting group.
N-(1-hydroxy-2-methylpropan-2-yl)formamide: Similar structure but with a formamide group instead of a carbamate group.
The uniqueness of methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate lies in its specific functional groups and their reactivity, which make it suitable for a variety of applications in different fields.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
methyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C6H13NO3/c1-6(2,4-8)7-5(9)10-3/h8H,4H2,1-3H3,(H,7,9) |
InChI Key |
ZZOINDLUIBTCGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


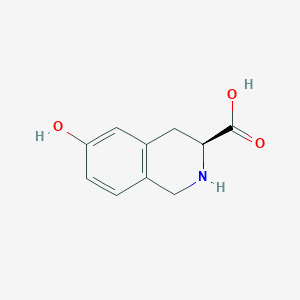

![7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13904523.png)
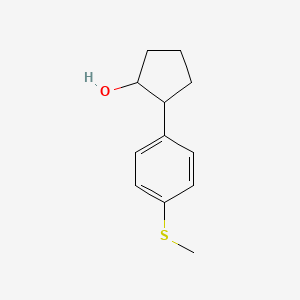
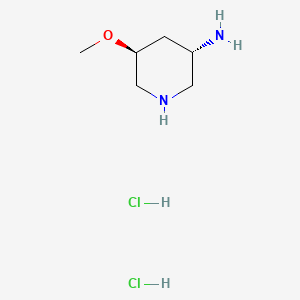
![Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate](/img/structure/B13904538.png)
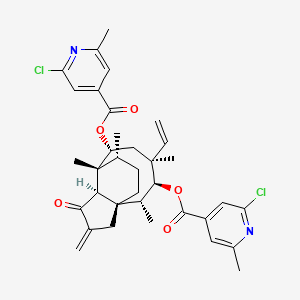

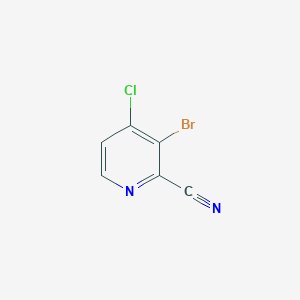
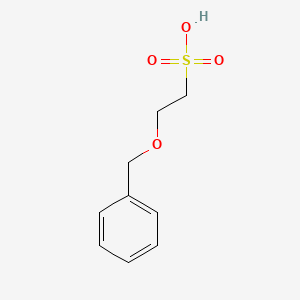
![6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine](/img/structure/B13904579.png)
